2-Acetoxybenzophenone
Overview
Description
2-Acetoxybenzophenone is an organic compound with the molecular formula C15H12O3. It is a derivative of benzophenone, where an acetoxy group is attached to the second position of the benzene ring.
Mechanism of Action
Target of Action
It is known that benzophenone derivatives have shown strong antitumor activity . Key genes such as AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 were identified as potential target hub genes for a benzophenone derivative . These genes play crucial roles in cell survival, proliferation, and apoptosis, suggesting that 2-Acetoxybenzophenone might interact with similar targets.
Mode of Action
Benzophenone derivatives have been found to exhibit strong antitumor activity . They likely interact with their targets, leading to changes in cellular processes such as cell proliferation and apoptosis. More research is needed to elucidate the specific interactions between this compound and its targets.
Biochemical Pathways
A study on a benzophenone derivative identified 21 tumor pathways, including pathways related to acute myeloid leukemia, non-small cell lung cancer, chronic myeloid leukemia, colorectal cancer, small cell lung cancer, hepatocellular carcinoma, and breast cancer . It is possible that this compound may affect similar pathways.
Pharmacokinetics
The properties of a benzophenone derivative, including lipophilicity, water solubility, and druglikeness, were predicted using the swissadme database . The consensus log P o/w value for the derivative was 3.53, indicating moderate lipophilicity, which could influence its absorption and distribution .
Result of Action
Benzophenone derivatives have shown strong antitumor activity, with one compound exhibiting very strong inhibitory activity against hl-60, a-549, smmc-7721, and sw480 cells . This suggests that this compound might have similar antitumor effects.
Biochemical Analysis
Biochemical Properties
It is known that benzophenone, a related compound, is found in several naturally occurring molecules which exhibit a variety of biological activities, such as anticancer, anti-inflammatory, antimicrobial, and antiviral
Cellular Effects
Studies on benzophenone-2, a related compound, have shown that it can induce necrosis in the epidermis and gastrodermis when exposed to light, and induce autophagy and autophagic cell death when exposed in darkness
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 2-Acetoxybenzophenone in laboratory settings. It is known that the effects of chemicals can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of this compound in animal models. It is known that the effects of drugs can vary with different dosages in animal models .
Metabolic Pathways
It is known that drugs undergo phase I and phase II metabolic reactions, which involve various enzymes and cofactors .
Transport and Distribution
It is known that benzophenones are found in several plant genera belonging to 44 families .
Subcellular Localization
It is known that the prediction of protein subcellular localization is of great relevance for proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetoxybenzophenone can be synthesized through the acetylation of 2-hydroxybenzophenone using acetic anhydride. The reaction typically occurs in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions involve heating the mixture to a temperature of around 150°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxybenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to 2-hydroxybenzophenone.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: 2-Hydroxybenzophenone
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
2-Acetoxybenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use in medicinal chemistry for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzophenone: The parent compound from which 2-Acetoxybenzophenone is derived.
4-Acetoxybenzophenone: Another acetoxy derivative with the acetoxy group at the fourth position.
2-Methoxybenzophenone: A similar compound with a methoxy group instead of an acetoxy group.
Uniqueness
This compound is unique due to its specific acetoxy substitution at the second position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This unique structure allows it to participate in specific reactions and applications that other similar compounds may not be suitable for .
Properties
IUPAC Name |
(2-benzoylphenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11(16)18-14-10-6-5-9-13(14)15(17)12-7-3-2-4-8-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTANZQQBIQFEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449734 | |
Record name | 2-ACETOXYBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138711-39-4 | |
Record name | 2-ACETOXYBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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